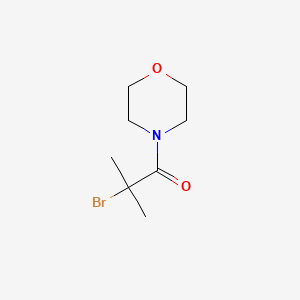

2-Bromo-2-methyl-1-morpholinopropan-1-one

Description

2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS: 13887-51-9; molecular formula: C₈H₁₄BrNO₂; molar mass: 236.11 g/mol) is a brominated morpholine derivative widely used in organic synthesis, particularly as an acylating agent or intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure features a morpholine ring attached to a propan-1-one backbone with bromine and methyl substituents at the α-position. The compound’s reactivity is influenced by the electron-withdrawing morpholine group and the bromine atom, making it suitable for nucleophilic substitution reactions . Commercial availability varies: some suppliers list it as "typically in stock" (e.g., 5g for USD 232), while others mark it as discontinued .

Properties

IUPAC Name |

2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNTXYFLZHGRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548903 | |

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-51-9 | |

| Record name | 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-methyl-1-morpholinopropan-1-one

The most common and well-documented method for preparing 2-Bromo-2-methyl-1-morpholinopropan-1-one is the electrophilic bromination of 2-methyl-1-morpholinopropan-1-one at the alpha position relative to the carbonyl group. This reaction typically proceeds as follows:

- Reagents: Bromine (Br2) as the brominating agent.

- Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents.

- Base: Triethylamine (Et3N) is often added to neutralize the generated hydrogen bromide and to facilitate the reaction.

- Temperature: The reaction is generally conducted at low to ambient temperatures to control the rate and selectivity.

- Reaction Time: Varies from 1 to several hours depending on scale and conditions.

This method ensures selective monobromination at the alpha carbon, yielding this compound with minimal side products.

Industrial Scale Adaptations

For industrial production, the laboratory-scale bromination is adapted to continuous flow reactors to enhance control over reaction parameters such as temperature, mixing, and residence time. This approach improves:

Continuous flow systems also allow safer handling of bromine and better scalability.

Detailed Reaction Scheme

| Step | Reactant | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-1-morpholinopropan-1-one | Br2, CH2Cl2, Et3N, 0–25 °C, 1–3 h | This compound | 75–90 | Controlled addition of Br2; base neutralizes HBr |

| 2 | Purification | Extraction, washing, drying | Pure this compound | — | Typically recrystallization or chromatography |

Mechanistic Insights

The bromination proceeds via an electrophilic substitution mechanism at the alpha carbon of the ketone:

- The carbonyl group activates the alpha position by stabilizing the enol or enolate intermediate.

- Bromine electrophilically attacks the enol/enolate form.

- Triethylamine scavenges the released HBr, preventing acid-catalyzed side reactions.

The morpholine ring contributes to the stability of the intermediate and influences the regioselectivity of bromination.

Alternative and Related Preparation Methods

While direct bromination is the primary route, related compounds such as 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone have been synthesized using oxidizing agents like OXONE in biphasic solvent systems (tert-butanol, chloroform, water) at low temperatures (0–50 °C) over extended reaction times (24–30 hours), achieving yields around 82%. This method, however, is more specific to substituted analogs and less commonly applied to the morpholine derivative.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Scale | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination with Br2 + Et3N | Br2, CH2Cl2, triethylamine, 0–25 °C, 1–3 h | Lab and industrial | 75–90 | High selectivity, scalable | Requires careful handling of Br2 |

| Continuous Flow Bromination | Continuous flow reactor, controlled temp | Industrial | >85 | Consistent quality, safer handling | Requires specialized equipment |

| Oxidative Bromination (analog) | OXONE, tert-butanol, chloroform, 0–50 °C, 24–30 h | Lab scale | ~82 | High yield for substituted analogs | Longer reaction time, complex setup |

Research Findings and Practical Considerations

- The bromination reaction is sensitive to temperature and reagent addition rate; slow addition of bromine improves selectivity.

- Use of triethylamine is critical to neutralize HBr and prevent side reactions such as polymerization or overbromination.

- Purification typically involves organic solvent extraction and chromatographic techniques to isolate the pure product.

- Continuous flow technology is increasingly favored for industrial synthesis due to enhanced safety and reproducibility.

- The morpholine ring’s presence affects the electronic environment, making the alpha bromination more efficient compared to non-heterocyclic analogs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-morpholinopropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2-methyl-1-morpholinopropan-1-one.

Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Products include azides, thiocyanates, and substituted amines.

Reduction: The major product is 2-methyl-1-morpholinopropan-1-one.

Oxidation: Products include ketones and carboxylic acids.

Scientific Research Applications

2-Bromo-2-methyl-1-morpholinopropan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-morpholinopropan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The morpholine ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

(a) 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1g)

- Structure : Replaces the methyl group in the target compound with two fluorine atoms and shortens the carbon chain.

- However, steric hindrance is reduced due to the absence of a methyl group .

- Applications : Used in fluorinated drug synthesis, where fluorine incorporation improves metabolic stability.

(b) 2-Bromo-2,2-difluoro-1-thiomorpholinoethan-1-one (1k)

- Structure : Substitutes the morpholine oxygen with sulfur (thiomorpholine).

- Reactivity : The sulfur atom increases electron density at the carbonyl, reducing electrophilicity. This may lower reactivity in nucleophilic substitutions but improve stability under acidic conditions .

- Applications : Useful in synthesizing sulfur-containing bioactive molecules.

| Compound | Substituents | Molecular Formula | Key Reactivity Features |

|---|---|---|---|

| 2-Bromo-2-methyl-1-morpholinopropan-1-one | Br, CH₃, morpholine | C₈H₁₄BrNO₂ | Moderate electrophilicity |

| 1g | Br, 2F, morpholine | C₆H₈BrF₂NO₂ | High electrophilicity (F effect) |

| 1k | Br, 2F, thiomorpholine | C₆H₈BrF₂NOS | Reduced electrophilicity (S effect) |

Amino- and Aryl-Substituted Analogs

(a) 2-((2-Methoxyphenyl)amino)-2-methyl-1-morpholinopropan-1-one (13)

- Structure: Introduces a 2-methoxyphenylamino group at the α-position.

- Reactivity: The amino group enables participation in hydrogen bonding and metal coordination, expanding utility in catalysis or supramolecular chemistry. Synthesis involves arylboronic acid and tert-butyl nitrite (t-BuONO) under mild conditions (40°C) .

- Applications: Potential use in ligand design or as a precursor for functionalized amines.

(b) 2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

- Structure : Replaces the morpholine group with a 4-(methylsulfanyl)phenyl moiety.

- Reactivity : The aryl group enhances conjugation, altering electronic properties. The methylsulfanyl substituent provides a soft nucleophilic site for further functionalization .

- Applications : Likely employed in materials science or as a building block for heterocyclic compounds.

Chalcone Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure: Features a propenone backbone with bromine and aryl groups, differing significantly from the morpholinopropanone core.

- Reactivity : The α,β-unsaturated ketone system enables conjugate additions and cycloadditions. Crystallographic studies highlight planar geometry and strong intermolecular interactions .

- Applications : Used in crystallography research and as a chalcone precursor for anticancer agents.

Key Research Findings

- Synthetic Utility: this compound’s bromine atom facilitates efficient substitution reactions, whereas fluorine or sulfur analogs (1g, 1k) offer tailored reactivity for specialized applications .

- Structural Flexibility: Amino and aryl substitutions (e.g., compound 13) demonstrate the scaffold’s adaptability in drug discovery .

- Commercial Considerations : Discrepancies in availability (e.g., discontinued vs. in-stock status) suggest supply chain challenges, necessitating alternative sourcing or in-house synthesis for large-scale projects .

Biological Activity

2-Bromo-2-methyl-1-morpholinopropan-1-one is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, which includes a bromine atom, a morpholine ring, and a ketone functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula : C8H14BrNO2

- Molecular Weight : 236.11 g/mol

- CAS Number : 13887-51-9

- Structure : The compound features a brominated morpholine derivative, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the bromine atom. This allows it to participate in nucleophilic substitution reactions, where it can interact with various biomolecules such as proteins and enzymes. The morpholine ring contributes to the stability and solubility of the compound, facilitating its biological interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit distinct biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound may inhibit the growth of cancer cells by interfering with key metabolic pathways. For instance, it has been linked to the modulation of glycolysis and fatty acid biosynthesis pathways in lung cancer cells .

Enzyme Inhibition Studies

The compound has demonstrated potential inhibitory effects on enzymes critical for cancer progression. For example, it has been suggested that it could target kinases involved in signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

-

Lung Cancer Biomarkers :

- A study identified volatile organic metabolites (VOMs) associated with lung cancer, including derivatives of this compound. These metabolites were found to be differentially regulated in cancer patients compared to healthy controls, suggesting their potential as biomarkers for lung cancer diagnosis .

-

Enzyme Activity Modulation :

- Research highlighted the compound's role in modulating enzyme activity related to cancer cell metabolism. In vitro studies indicated that treatment with this compound led to significant alterations in cellular metabolic profiles, which could contribute to reduced tumor growth.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-2-methyl-1-morpholinopropan-1-one | Chlorine instead of Bromine | Moderate enzyme inhibition |

| 2-Iodo-2-methyl-1-morpholinopropan-1-one | Iodine substitution | Higher reactivity but less stability |

| This compound | Bromine with morpholine | Significant anticancer properties |

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-2-methyl-1-morpholinopropan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via bromination of a ketone precursor using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Key steps include:

- Precursor selection : Start with 2-methyl-1-morpholinopropan-1-one to ensure regioselective bromination at the α-carbon.

- Catalyst choice : Use radical initiators (e.g., benzoyl peroxide) to facilitate bromine activation.

- Solvent optimization : Polar aprotic solvents (e.g., CCl₄ or CHCl₃) enhance reaction efficiency.

- Temperature control : Maintain 0–25°C to minimize side reactions like over-bromination.

Yield improvements (>80%) are achievable by quenching the reaction with aqueous Na₂S₂O₃ to remove excess bromine .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and the α-brominated methyl group (δ 1.8–2.0 ppm, singlet).

- Mass spectrometry (HRMS) : Validate molecular weight (C₈H₁₄BrNO₂; [M+H]+ = 236.02).

- Elemental analysis : Ensure Br content aligns with theoretical values (33.9%).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in brominated morpholine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals.

- Data collection : Employ synchrotron radiation for heavy atoms (Br) to enhance resolution.

- Refinement tools : SHELX software (e.g., SHELXL for refinement) handles disorder in morpholine rings and bromine positional errors. For example, SHELXL’s TWIN/BASF commands can address twinning artifacts common in halogenated compounds .

Q. How can researchers reconcile contradictory reactivity data observed in nucleophilic substitution reactions involving this compound?

Methodological Answer: Contradictions often arise from competing reaction pathways:

- Solvent effects : Polar solvents favor SN2 mechanisms (e.g., morpholine ring opening), while non-polar solvents stabilize carbocation intermediates (SN1).

- Steric hindrance : The 2-methyl group impedes nucleophilic attack at the α-carbon, directing reactivity to the morpholine nitrogen.

To resolve discrepancies:

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer: Decomposition via Br⁻ elimination or morpholine ring hydrolysis can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.